molecular formula C5H9NaO3 B3041810 Sodium 5-hydroxypentanoate CAS No. 37435-69-1

Sodium 5-hydroxypentanoate

Cat. No.: B3041810
CAS No.: 37435-69-1
M. Wt: 140.11 g/mol
InChI Key: ZJDDLWNQIJLIQU-UHFFFAOYSA-M
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Description

Biochemical Analysis

Biochemical Properties

Sodium 5-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which catalyzes the transfer of CoA from acetyl-CoA to 5-hydroxypentanoate, forming 5-hydroxypentanoyl-CoA . This interaction is crucial for the conversion of 5-hydroxypentanoate into intermediates that can enter the citric acid cycle, thereby contributing to cellular energy production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of metabolites and energy production within cells . Additionally, this compound may impact cell signaling pathways by modulating the activity of specific kinases and phosphatases, thereby influencing gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to 5-hydroxypentanoate CoA-transferase, facilitating the transfer of CoA and the subsequent formation of 5-hydroxypentanoyl-CoA . This binding interaction is essential for the compound’s role in fatty acid metabolism. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under inert atmosphere and room temperature conditions . Long-term exposure to different environmental conditions may lead to its degradation, affecting its efficacy and impact on cellular function. In vitro and in vivo studies have observed that prolonged exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and energy production, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of this compound can lead to adverse effects on liver and kidney function in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as 5-hydroxypentanoate CoA-transferase, which facilitates its conversion into 5-hydroxypentanoyl-CoA . This intermediate can then enter the citric acid cycle, contributing to the production of energy in the form of ATP. Additionally, this compound may influence metabolic flux and the levels of other metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized within the mitochondria, where it participates in fatty acid metabolism and energy production . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cellular compartments. This subcellular localization is crucial for the compound’s role in cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-hydroxypentanoate can be synthesized through the neutralization of 5-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is dissolved in water and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One common method is the continuous flow process, where 5-hydroxypentanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming sodium 5-oxopentanoate.

    Reduction: The compound can also be reduced to form sodium 5-hydroxypentanol, where the carboxylate group is reduced to a primary alcohol.

    Substitution: In substitution reactions, the hydroxyl group can be replaced by other functional groups, such as halogens, through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Sodium 5-oxopentanoate.

    Reduction: Sodium 5-hydroxypentanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Sodium 5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

    5-Hydroxypentanoic acid: The parent compound of sodium 5-hydroxypentanoate, differing only by the presence of a sodium ion.

    Sodium 4-hydroxybutanoate: Another hydroxy fatty acid salt with a shorter carbon chain.

    Sodium 6-hydroxyhexanoate: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

sodium;5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDDLWNQIJLIQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37435-69-1
Record name sodium 5-hydroxypentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 800 mg (8.0 mmol) of δ-valerolactone in 8 mL (8.0 mmol, 1.0 equiv) of 1N aqueous sodium hydroxide was heated at 65° C. overnight. The clear solution was cooled and concentrated. Toluene was added and the resultant slurry was concentrated to give a white solid: IR (nujol mull) 1550 cm-1.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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